molecular formula C12H21F3OS B14347458 1,1,1-Trifluoro-3-nonylsulfanylpropan-2-one CAS No. 92682-25-2

1,1,1-Trifluoro-3-nonylsulfanylpropan-2-one

Cat. No.: B14347458
CAS No.: 92682-25-2
M. Wt: 270.36 g/mol
InChI Key: YZKRQQCMCVMMSU-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-nonylsulfanylpropan-2-one is an organic compound that belongs to the class of trifluoromethyl ketones. This compound is characterized by the presence of a trifluoromethyl group, a nonylsulfanyl group, and a propan-2-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-nonylsulfanylpropan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with nonylthiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CF3COCH3+C9H19SHCF3COCH2SC9H19\text{CF}_3\text{COCH}_3 + \text{C}_9\text{H}_{19}\text{SH} \rightarrow \text{CF}_3\text{COCH}_2\text{SC}_9\text{H}_{19} CF3​COCH3​+C9​H19​SH→CF3​COCH2​SC9​H19​

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-nonylsulfanylpropan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1,1-Trifluoro-3-nonylsulfanylpropan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential neuroprotective properties and its ability to modulate biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neuroprotection.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-nonylsulfanylpropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nonylsulfanyl group may contribute to its binding affinity and specificity for certain enzymes or receptors. These interactions can modulate various biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with a phenyl group instead of a nonylsulfanyl group.

    1,1,1-Trifluoro-3-hydroxypropan-2-one: A trifluoromethyl ketone with a hydroxyl group.

    3-Bromo-1,1,1-trifluoro-2-propanol: A brominated trifluoromethyl alcohol .

Uniqueness

1,1,1-Trifluoro-3-nonylsulfanylpropan-2-one is unique due to the presence of the nonylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

92682-25-2

Molecular Formula

C12H21F3OS

Molecular Weight

270.36 g/mol

IUPAC Name

1,1,1-trifluoro-3-nonylsulfanylpropan-2-one

InChI

InChI=1S/C12H21F3OS/c1-2-3-4-5-6-7-8-9-17-10-11(16)12(13,14)15/h2-10H2,1H3

InChI Key

YZKRQQCMCVMMSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSCC(=O)C(F)(F)F

Origin of Product

United States

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